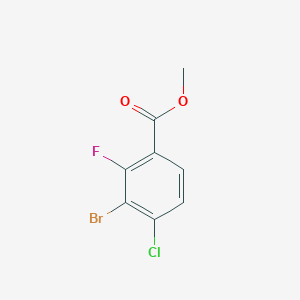

Methyl 3-bromo-4-chloro-2-fluorobenzoate

Description

Methyl 3-bromo-4-chloro-2-fluorobenzoate is a halogenated aromatic ester with the molecular formula C₈H₅BrClFO₂. This compound features a benzoate backbone substituted with bromine (position 3), chlorine (position 4), and fluorine (position 2), alongside a methyl ester group at the carboxyl position. Such polyhalogenated benzoates are often intermediates in pharmaceutical synthesis, agrochemicals, or organic materials due to their electron-withdrawing substituents, which modulate reactivity and stability .

Properties

IUPAC Name |

methyl 3-bromo-4-chloro-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVLEYOIBDTZLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Cl)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-4-chloro-2-fluorobenzoate can be synthesized through a multi-step process involving the bromination, chlorination, and fluorination of benzoic acid derivatives. The esterification of the carboxylic acid group with methanol is typically carried out using a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions .

Industrial Production Methods: In industrial settings, the production of methyl 3-bromo-4-chloro-2-fluorobenzoate involves large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-4-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine, chlorine, and fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The compound can be reduced to form the corresponding benzoic acid derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products:

Nucleophilic substitution: Substituted benzoate derivatives.

Reduction: Benzoic acid derivatives.

Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 3-bromo-4-chloro-2-fluorobenzoate is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.

Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-chloro-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of halogen atoms (bromine, chlorine, and fluorine) on the benzene ring enhances its reactivity and binding affinity to target molecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and physicochemical properties are heavily influenced by the positions and types of halogens. Below is a comparison with structurally similar esters:

Key Observations :

Stability and Reactivity

- Thermal Stability: Polyhalogenated benzoates generally exhibit higher thermal stability than non-halogenated analogs due to increased molecular rigidity and stronger C–X bonds. However, the 2-fluoro group may slightly reduce stability compared to purely chloro/bromo-substituted esters due to weaker C–F bond strength .

- Hydrolytic Stability : The electron-withdrawing effects of halogens (especially F and Cl) increase resistance to ester hydrolysis under acidic conditions compared to methyl benzoate .

Biological Activity

Methyl 3-bromo-4-chloro-2-fluorobenzoate is an organic compound with a complex structure that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a detailed examination of its biological activity, synthesis, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

Methyl 3-bromo-4-chloro-2-fluorobenzoate has the molecular formula and features a benzoate structure where bromine, chlorine, and fluorine atoms are substituted on the aromatic ring. The compound's unique halogenation pattern is believed to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 237.48 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| SMILES | COC(=O)c1cc(Br)c(Cl)cc1F |

Synthesis

The synthesis of methyl 3-bromo-4-chloro-2-fluorobenzoate typically involves multi-step reactions:

- Bromination : Methyl benzoate is treated with bromine in the presence of a catalyst (e.g., iron(III) bromide) to introduce the bromine atom.

- Chlorination : The brominated product undergoes chlorination using chlorine gas and a catalyst (e.g., iron(III) chloride).

- Fluorination : Finally, fluorination is achieved using potassium fluoride to incorporate the fluorine atom.

These synthetic routes allow for the precise introduction of halogen substituents, which are critical for assessing biological activity.

Biological Activity

Research into the biological activity of methyl 3-bromo-4-chloro-2-fluorobenzoate is limited but suggests potential interactions with various biological targets. Compounds with similar structures often exhibit significant antimicrobial and anti-inflammatory properties.

The mechanism by which methyl 3-bromo-4-chloro-2-fluorobenzoate exerts its effects may involve:

- Enzyme Inhibition : Potential inhibition of specific enzymes or receptors.

- Cellular Interaction : Modifications in cellular processes through interactions with biomolecules.

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial properties of halogenated benzoates, revealing that compounds similar to methyl 3-bromo-4-chloro-2-fluorobenzoate demonstrated significant inhibition against various bacterial strains. The presence of halogens was noted to enhance antimicrobial efficacy due to increased lipophilicity and interaction with microbial membranes .

- Anti-inflammatory Effects : Another research effort evaluated the anti-inflammatory potential of halogenated derivatives in vitro. Methyl 3-bromo-4-chloro-2-fluorobenzoate showed promise in reducing pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent .

Table 2: Biological Activity Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Significant inhibition against bacterial strains |

| Anti-inflammatory | Reduced pro-inflammatory cytokines in vitro |

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of methyl 3-bromo-4-chloro-2-fluorobenzoate. Potential areas for exploration include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) : Investigating how variations in substituents affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.